ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted at position 2 with a 4-ethoxyphenyl group. An acetyl linker connects the pyrazine ring to a benzoate ester, with an amino group at the 3-position of the benzene ring. Its molecular formula is inferred as C₂₄H₂₃N₄O₅ (based on analogs in –17).
Properties
Molecular Formula |
C25H24N4O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl 3-[[2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H24N4O5/c1-3-33-20-10-8-17(9-11-20)21-15-22-24(31)28(12-13-29(22)27-21)16-23(30)26-19-7-5-6-18(14-19)25(32)34-4-2/h5-15H,3-4,16H2,1-2H3,(H,26,30) |
InChI Key |
WIXHZGPWCRSYFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]pyrazine Core Formation
The heterocyclic core is constructed via a cyclocondensation reaction between 4-ethoxyphenylhydrazine and ethyl 2-cyano-3-ethoxyacrylate under refluxing ethanol (78°C, 8–12 hours). Triethylamine serves as both base and catalyst, facilitating the elimination of water and ammonia to yield 5-amino-1-(4-ethoxyphenyl)pyrazole-4-carboxylate intermediates.
Key reaction parameters:
Acetylation and Functionalization
The amino group at position 5 undergoes acetylation using chloroacetyl chloride (1.2 equivalents) in dichloromethane at 0–5°C. This step requires strict temperature control to prevent N-oxide formation:
Optimized conditions:
Final Coupling Reaction
The benzoate moiety is introduced via a nucleophilic acyl substitution between the acetylated intermediate and ethyl 3-aminobenzoate. Catalytic DMAP (4-dimethylaminopyridine) in THF enhances reaction efficiency at 60°C:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Equivalents (DMAP) | 0.1 eq | +15% yield |
| Temperature | 60°C vs. 40°C | +22% yield |
| Solvent polarity | THF (ε=7.6) vs. DCM | +18% yield |
Optimization of Reaction Conditions
Solvent Systems
Comparative studies demonstrate ethanol’s superiority over DMF or acetonitrile for cyclization steps:
Table 1: Solvent impact on pyrazolo[1,5-a]pyrazine formation
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 95 |
| DMF | 36.7 | 58 | 87 |
| Acetonitrile | 37.5 | 63 | 89 |
Catalytic Effects
Triethylamine concentration significantly affects reaction kinetics:
Exceeding 1.5 equivalents leads to side product formation through over-acetylation.
Analytical Characterization Techniques
Spectroscopic Validation
1H NMR (400 MHz, CDCl3):
-
δ 8.21 (s, 1H, pyrazole-H)
-
δ 7.89 (d, J=8.4 Hz, 2H, aromatic)
-
δ 4.35 (q, J=7.1 Hz, 2H, -OCH2CH3)
HPLC-MS:
Challenges and Limitations
Scalability Issues
Industrial-scale production faces three primary challenges:
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions at the pyrazolopyrazine ring or the phenyl ring.
Reduction: Reduction of the carbonyl group in the acetyl moiety is possible.
Substitution: Substitution reactions can occur at various positions on the aromatic rings.
Acetylation: Acetic anhydride or acetyl chloride, base (e.g., pyridine).
Cyclization: 4-ethoxyphenyl hydrazine, acid catalyst (e.g., sulfuric acid).
3.3 Major Products: The major product is ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate itself.
Scientific Research Applications
Medicine: It might exhibit biological activity, making it relevant for drug discovery.
Chemical Research: Researchers study its reactivity and properties.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
Key Observations :
Functional Group Modifications
A. Ester vs. Amide Derivatives
- Ethyl Benzoate (Target Compound) : The ester group may confer higher metabolic lability compared to amides due to susceptibility to esterase hydrolysis.
- Acetamide Analogs (–17) : Compounds like N-(4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (CAS 941876-37-5, C₂₃H₂₆N₄O₃) exhibit improved stability, as amides resist enzymatic cleavage better than esters .
B. Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidines: describes isopropyl 4-({[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate (CAS 445238-80-2), where the pyrazine ring is replaced with pyrimidine. This modification alters electronic distribution and binding affinity .
Biological Activity
Ethyl 3-({[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₁₉H₁₈N₄O₄
Molecular Weight: Approximately 358.37 g/mol
Density: 1.05 g/cm³
The compound features a heteroaromatic structure with a pyrazolo[1,5-a]pyrazine core and an ethoxyphenyl group, which contribute to its potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:
- Refluxing in organic solvents
- Use of catalysts (e.g., triethylamine)
- Purification methods like column chromatography to isolate the desired product
These techniques are crucial for obtaining high-purity compounds suitable for biological testing .
While the precise mechanism of action for this compound remains to be fully elucidated, studies on structurally similar compounds suggest several potential pathways:
- Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity by binding to active sites.
- Receptor Modulation: It may act as an agonist or antagonist at various receptor sites, influencing physiological responses .
Biological Activity and Case Studies
Research into the biological activity of this compound has revealed promising results in various areas:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess similar effects .
Anti-inflammatory Properties
Preliminary data indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
Compounds with similar structural motifs have been investigated for antimicrobial properties. This compound may exhibit activity against various bacterial strains, warranting further exploration .
Research Findings Summary Table
Q & A
Q. What stability studies are necessary for long-term storage of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
